![molecular formula C21H15FN4O3 B2623672 3-(4-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-98-5](/img/structure/B2623672.png)
3-(4-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to be quite complex. The purine-2,4-dione is a bicyclic structure, and the oxazole ring adds another cyclic structure. The fluorobenzyl and phenyl groups are likely to add further complexity .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the various functional groups present. For example, the oxazole ring might be susceptible to reactions involving the nitrogen and oxygen atoms. The fluorobenzyl group might undergo reactions involving the carbon-fluorine bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the fluorobenzyl group might increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Mechanism of Action
The mechanism of action of FMeC1 involves the inhibition of protein kinases, specifically cyclin-dependent kinases (CDKs). CDKs are involved in the regulation of the cell cycle and are often overexpressed in cancer cells. FMeC1 has been shown to inhibit the activity of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
FMeC1 has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. FMeC1 has also been shown to protect neurons from oxidative stress and promote neuronal survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FMeC1 in lab experiments is its high potency and selectivity for CDKs. This makes it a useful tool for studying the role of CDKs in cellular processes. However, one limitation of using FMeC1 is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research involving FMeC1. One potential area of study is its use in combination with other anti-cancer drugs to enhance their efficacy. FMeC1 could also be studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research could be conducted to optimize the synthesis of FMeC1 and improve its solubility in aqueous solutions.
Synthesis Methods
The synthesis of FMeC1 involves the reaction of 4-fluorobenzylamine and 7-phenyl-1-methyl-1,3-dihydro-2H-oxazolo[3,2-a]pyrimidin-2-one in the presence of acetic anhydride and trifluoroacetic acid. The reaction takes place under reflux conditions and produces FMeC1 as a white solid with a high yield.
Scientific Research Applications
FMeC1 has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. FMeC1 has also been shown to inhibit the activity of protein kinases, which are involved in various cellular processes.
properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O3/c1-24-18-17(19(27)26(21(24)28)11-13-7-9-15(22)10-8-13)25-12-16(29-20(25)23-18)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQPSVKUOIIPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)N4C=C(OC4=N2)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2623589.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2623590.png)
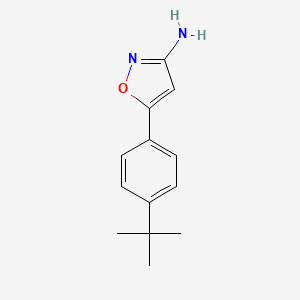
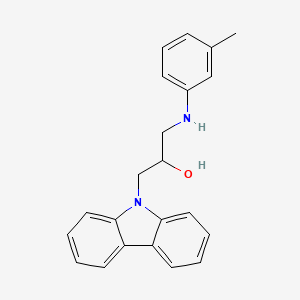
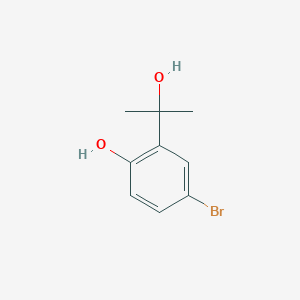
![2-(ethylthio)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2623598.png)
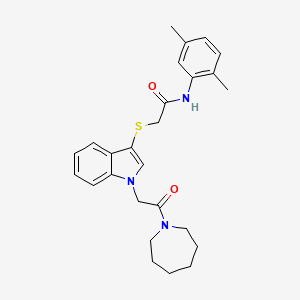
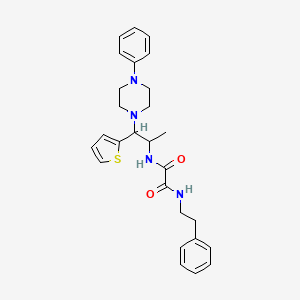
![4-oxo-8-phenyl-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2623607.png)

![N-(3-chlorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2623609.png)
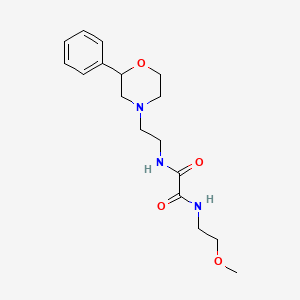
![N-(4-fluorobenzyl)-2-[8-[4-(4-methylphenyl)piperazin-1-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2623611.png)
